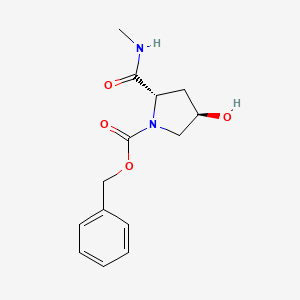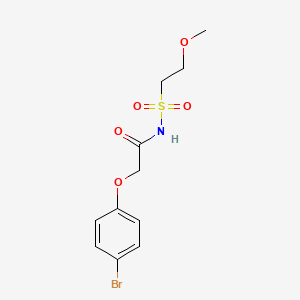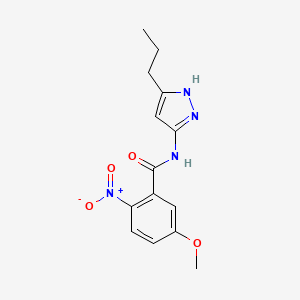![molecular formula C14H15N3O B7553361 [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclopropylmethanone derivative that contains a benzimidazole ring, which is known to possess various biological activities.
Mechanism of Action
The mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of protein kinases. Inhibition of these enzymes can lead to the disruption of cell signaling pathways, which can ultimately result in the inhibition of cell proliferation or induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. However, there are also several limitations associated with the use of this compound in laboratory experiments. For example, the synthesis of this compound can be challenging and time-consuming. In addition, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone. One potential area of research is the development of more efficient and scalable synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further through preclinical and clinical studies.
Synthesis Methods
The synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been reported in the literature. The most common method involves the reaction of 2-(cyclopropylmethanone)benzimidazole with 2-bromo-1-(azetidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the azetidine ring, followed by cyclization to form the final product.
Scientific Research Applications
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(9-5-6-9)17-7-10(8-17)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHZUCXEGVAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)